N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
“N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring . Thiazole is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other compounds such as N-phenyl anthranilic acid . The intermediate compounds are then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . For example, the IR spectrum often shows peaks corresponding to various functional groups present in the molecule, such as C=O, C=N, and C–S . The NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide” have not been found, benzothiazoles are known to undergo various chemical reactions . For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . .Scientific Research Applications
Anti-inflammatory Activity
Benzothiazole derivatives have been tested for anti-inflammatory activity, which could be a relevant application for this compound .
Antitumor and Cytotoxic Activity
Related compounds have demonstrated significant effects on human tumor cell lines, indicating potential use in cancer research .
Pharmacological Evaluation
The synthesis and pharmacological evaluation of similar compounds suggest that this compound could also be synthesized and evaluated for various pharmacological effects .
Therapeutic Potential
Benzofuran derivatives have shown anticancer activities and significant cell growth inhibitory effects, which could be applicable to this compound as well .
S Molecule Evita Chem De Gruyter Springer - Medicinal Chemistry Research Springer - Medicinal Chemistry Research RSC Publishing RSC Publishing RSC Publishing
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . For instance, more in-depth studies could be conducted to understand their anti-inflammatory and anticancer properties .
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3S/c1-22-11-6-2-4-9-8-12(23-15(9)11)16(21)20-17-19-14-10(18)5-3-7-13(14)24-17/h2-8H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUMLBLDXKFYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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